Methyl 4-oxothiolane-2-carboxylate
Description
Methyl 4-oxothiolane-2-carboxylate is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring with a ketone group at the 4-position and a methyl ester at the 2-position. Its structure combines reactive functional groups (ester and ketone) with a puckered ring system, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s conformational flexibility, influenced by sulfur’s larger atomic radius compared to oxygen, distinguishes it from analogous oxygen-based heterocycles like oxolanes.
Properties
Molecular Formula |
C6H8O3S |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
methyl 4-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3 |
InChI Key |
YPJJKEIIYAQKDK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)CS1 |
Canonical SMILES |
COC(=O)C1CC(=O)CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 4-oxothiolane-2-carboxylate involves the reaction of methacrylic acid methyl ester with thioglycolic acid methyl ester in the presence of piperidine as a catalyst. The reaction mixture is then treated with sodium methylate in methanol, followed by extraction and distillation to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxothiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-oxothiolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-oxothiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Ring Puckering
The thiolane ring in Methyl 4-oxothiolane-2-carboxylate undergoes puckering due to sulfur’s reduced electronegativity and larger size compared to oxygen. This puckering can be quantified using Cremer-Pople parameters, which define amplitude (total puckering magnitude) and phase angles (puckering mode) for monocyclic systems . For example:
- Thiolane vs. Oxolane : Thiolane rings exhibit greater puckering than oxolanes (e.g., tetrahydrofuran) due to weaker C–S–C angle strain, enhancing conformational diversity .
- Comparison with Terpene Esters: Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) adopt rigid bicyclic structures, contrasting with the monocyclic flexibility of this compound .
Spectroscopic Characteristics
Key spectroscopic data for this compound and analogs:
| Technique | This compound (Predicted) | Methyl Shikimate (Observed) | Sandaracopimaric Acid Methyl Ester (Observed) |
|---|---|---|---|
| ¹H NMR | δ 3.7 (s, COOCH₃), δ 2.8–3.2 (thiolane ring) | δ 3.6 (COOCH₃), δ 5.3 (olefinic H) | δ 1.2 (terpene CH₃), δ 3.7 (COOCH₃) |
| ¹³C NMR | δ 170 (C=O ester), δ 210 (C=O ketone) | δ 167 (C=O ester), δ 130–140 (olefinic) | δ 177 (C=O ester), δ 25–35 (terpene CH₂) |
| FTIR | 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone) | 1705 cm⁻¹ (ester C=O), 3400 cm⁻¹ (–OH) | 1730 cm⁻¹ (ester C=O), 2950 cm⁻¹ (C–H) |
| GC-MS | N/A | N/A | Base peak: m/z 316 (M⁺–CH₃) |
- Ester Group Reactivity : The electron-withdrawing ketone in this compound likely increases the ester’s electrophilicity compared to methyl shikimate, which has electron-donating hydroxyl groups .

- Differentiation via Chromatography : Methyl shikimate elutes earlier in HPLC due to polar hydroxyl groups, whereas diterpene esters (e.g., sandaracopimaric acid methyl ester) show longer retention in GC due to hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

